(3,5-Diethylphenyl)oxoacetic acid ethyl ester
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Overview
Description
(3,5-Diethylphenyl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.2944 g/mol . This compound is a type of β-keto ester, which is a class of compounds known for their importance in synthetic chemistry due to their electrophilic and nucleophilic sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diethylphenyl)oxoacetic acid ethyl ester typically involves the esterification of (3,5-Diethylphenyl)oxoacetic acid with ethanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Diethylphenyl)oxoacetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: (3,5-Diethylphenyl)oxoacetic acid.
Reduction: (3,5-Diethylphenyl)hydroxyacetic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(3,5-Diethylphenyl)oxoacetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3,5-Diethylphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another β-keto ester with similar reactivity but different substituents.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.
Ethyl benzoylacetate: Contains a benzoyl group instead of the diethylphenyl group.
Uniqueness
(3,5-Diethylphenyl)oxoacetic acid ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in synthetic and medicinal chemistry .
Properties
CAS No. |
1256479-85-2 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2-(3,5-diethylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C14H18O3/c1-4-10-7-11(5-2)9-12(8-10)13(15)14(16)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
LCWWCSSBSUVYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(=O)C(=O)OCC)CC |
Origin of Product |
United States |
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